molecular formula C9H9NO4 B159400 4-Ethoxy-3-nitrobenzaldehyde CAS No. 132390-61-5

4-Ethoxy-3-nitrobenzaldehyde

Cat. No.: B159400
CAS No.: 132390-61-5
M. Wt: 195.17 g/mol
InChI Key: RPJKVMCCDKVUJN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzaldehydes in Organic Synthesis

Substituted benzaldehydes are a class of organic compounds that are foundational to numerous synthetic processes in chemistry. wisdomlib.org These compounds, characterized by a benzaldehyde (B42025) molecule with additional functional groups attached to the aromatic ring, are pivotal intermediates in the creation of a wide array of more complex molecules. wisdomlib.orgwisdomlib.org Their importance stems from the reactivity of the aldehyde group, which readily participates in various chemical reactions.

These reactions include condensation reactions to form derivatives such as chalcones, oxazolones, and benzoxazole (B165842) derivatives. wisdomlib.org They are also crucial in synthesizing Schiff bases through reactions with hydrazone derivatives and are instrumental in the production of pyrazole (B372694) derivatives. wisdomlib.org The specific substituents on the benzaldehyde ring play a critical role in influencing the compound's reactivity and the properties of the resulting products, making them indispensable tools for chemists in fields ranging from pharmaceuticals to materials science. wisdomlib.orgwiley.com Alkoxy substituted benzaldehydes, for instance, are widely used as intermediates in the flavor, fragrance, and pharmaceutical industries. google.com

Research Landscape of 4-Ethoxy-3-nitrobenzaldehyde and its Analogs

This compound serves primarily as an intermediate in the synthesis of more elaborate organic molecules. Its molecular structure, featuring an aldehyde, an ethoxy group, and a nitro group, allows it to be a versatile building block in various chemical transformations.

A significant area of research involving this compound is the synthesis of Schiff bases. smolecule.com These are formed through a condensation reaction with amines. For example, Schiff bases derived from this compound and 3-aminobenzoic acid have been noted for their antimicrobial properties. smolecule.com The nitro group of this compound can be reduced to an amino group, while the aldehyde group can be oxidized to a carboxylic acid, further expanding its synthetic utility.

Research has also explored its use in the synthesis of organic crystals with applications in laser technology, including frequency conversion, optical switching, and data storage. smolecule.com

Analogs of this compound, where the substituents are altered, exhibit different properties and applications. For instance, replacing the ethoxy group with a hydroxyl group to form 4-hydroxy-3-nitrobenzaldehyde (B41313) increases water solubility and introduces acidity, making it useful in enzymatic nitration studies and coordination chemistry. The positioning of the nitro group also significantly impacts reactivity. The study of these analogs provides a broader understanding of structure-activity relationships and allows for the fine-tuning of molecular properties for specific applications. wiley.com

Objectives and Scope of Comprehensive Academic Inquiry

A thorough academic investigation into this compound aims to fully characterize its chemical behavior and potential applications. The primary objectives of such an inquiry include:

Elucidating Synthetic Pathways: Developing and optimizing efficient methods for the synthesis of this compound itself. Common methods include the nitration of ethoxybenzaldehyde and the ethylation of 4-hydroxy-3-nitrobenzaldehyde. smolecule.comchemicalbook.com

Investigating Reactivity: Systematically studying the chemical reactions the compound can undergo. This involves exploring the reduction of the nitro group, oxidation of the aldehyde, and substitution reactions.

Exploring Derivative Synthesis: Utilizing this compound as a starting material for the synthesis of a diverse range of derivatives, such as Schiff bases, and evaluating their properties. smolecule.com

Comparative Analysis with Analogs: Comparing the reactivity and properties of this compound with its analogs to understand the influence of different functional groups.

The scope of such an inquiry is focused on the fundamental organic chemistry of the compound and its role as a synthetic intermediate.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C9H9NO4 nih.gov
Molecular Weight 195.17 g/mol nih.gov
Appearance Crystalline powder, white to yellow-brown
Melting Point 59–63 °C
log Pow (Partition Coefficient) 1.329

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9-4-3-7(6-11)5-8(9)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJKVMCCDKVUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363478
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132390-61-5
Record name 4-Ethoxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-3-nitrobenzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Strategies for 4 Ethoxy 3 Nitrobenzaldehyde

Established Preparative Routes

The preparation of 4-ethoxy-3-nitrobenzaldehyde is predominantly achieved through two well-established routes: the direct ethylation of a substituted benzaldehyde (B42025) and a multi-step synthesis involving the functionalization of a simpler benzene (B151609) derivative.

Ethylation of 4-Hydroxy-3-nitrobenzaldehyde (B41313): Catalytic and Reagent Considerations

The most common and direct method for synthesizing this compound is through the Williamson ether synthesis, which involves the ethylation of 4-hydroxy-3-nitrobenzaldehyde. chemicalbook.comwikipedia.org This reaction is typically carried out by treating the starting phenol (B47542) with an ethylating agent in the presence of a base.

Key reagents and catalysts play a crucial role in the efficiency and yield of this reaction. Common ethylating agents include ethyl iodide and bromoethane. chemicalbook.com The choice of base is also critical, with potassium carbonate being frequently used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. chemicalbook.com

The reaction is often performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the SN2 reaction mechanism. chemicalbook.com In some procedures, phase transfer catalysts (PTCs) like 18-crown-6 (B118740) or quaternary ammonium (B1175870) salts are employed to enhance the reaction rate and yield, particularly in industrial applications. google.comdalalinstitute.com PTCs facilitate the transfer of the anionic phenoxide from the solid or aqueous phase to the organic phase where the ethylating agent resides. dalalinstitute.comnumberanalytics.com

A typical laboratory-scale synthesis involves stirring 4-hydroxy-3-nitrobenzaldehyde with an excess of ethyl iodide and potassium carbonate in DMF at an elevated temperature, often around 70°C, followed by a period at room temperature to ensure the reaction goes to completion. chemicalbook.com This method has been reported to produce high yields, often exceeding 90%. chemicalbook.com

Ethylating AgentBaseCatalystSolventTemperature (°C)Yield (%)Reference
Ethyl IodidePotassium CarbonateNoneDMF7099 chemicalbook.com
BromoethanePotassium Carbonate18-crown-6DMF55-6583 google.com

Multi-Step Synthesis via Selective Functionalization of Benzene Derivatives

An alternative, albeit more complex, route to this compound involves a multi-step synthesis starting from simpler benzene derivatives. This approach allows for greater control over the introduction of functional groups. A plausible synthetic sequence could begin with the nitration of a suitable benzene derivative, followed by other functional group interconversions.

For instance, one could envision a pathway starting from 4-ethoxybenzaldehyde (B43997). The nitration of 4-ethoxybenzaldehyde would introduce a nitro group onto the benzene ring. Due to the ortho-, para-directing nature of the ethoxy group, the nitration would likely yield a mixture of isomers, with the desired 3-nitro isomer being one of the products. The separation of these isomers would be a critical step in this synthetic strategy.

Another potential multi-step route could start from benzene itself. This would involve a sequence of reactions such as Friedel-Crafts acylation to introduce a carbonyl group, followed by nitration, and finally, etherification. The order of these steps is crucial to ensure the correct regiochemistry of the final product. For example, nitration of benzaldehyde would primarily yield the meta-substituted product, which would not lead to the desired this compound. Therefore, the functional groups must be introduced in a strategic order to direct subsequent substitutions to the correct positions. libretexts.org

Mechanistic Aspects of this compound Formation

The primary mechanism involved in the ethylation of 4-hydroxy-3-nitrobenzaldehyde is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) pathway. wikipedia.orgbyjus.com The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde by a base, such as potassium carbonate, to form a phenoxide ion. youtube.com This phenoxide ion is a potent nucleophile.

The electron-withdrawing nitro group at the meta position to the hydroxyl group increases the acidity of the phenol, facilitating its deprotonation. The resulting phenoxide ion then attacks the electrophilic carbon atom of the ethylating agent (e.g., ethyl iodide or bromoethane) in a single, concerted step. wikipedia.org This backside attack displaces the halide leaving group, forming the ether linkage and yielding this compound. byjus.com

The use of a polar aprotic solvent like DMF is advantageous as it solvates the cation of the base, leaving the anionic phenoxide more "naked" and nucleophilic, thereby accelerating the reaction. chemicalbook.com The SN2 mechanism is favored with primary alkyl halides like ethyl iodide and bromoethane, as steric hindrance is minimal.

Emerging Synthetic Methodologies and Process Optimization

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods, often referred to as "green chemistry." encyclopedia.pubinnovareacademics.in These principles are being applied to the synthesis of this compound to improve reaction conditions, reduce waste, and enhance safety.

One emerging methodology is the use of microwave-assisted synthesis. vjs.ac.vn Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. encyclopedia.pub This technique has been successfully applied to various organic transformations, including ether synthesis.

Another area of development is the use of alternative, more environmentally benign solvent systems. While DMF is effective, its toxicity and high boiling point present challenges for removal and disposal. Researchers are exploring the use of greener solvents or even solvent-free reaction conditions. mdpi.com

Process optimization also involves the investigation of novel catalytic systems. This includes the development of more efficient and recyclable phase transfer catalysts. dalalinstitute.com Furthermore, flow chemistry is an emerging technology that offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability of the synthesis.

The optimization of reaction conditions, such as the molar ratio of reactants and catalyst loading, is also a continuous area of research to maximize yield and minimize the formation of byproducts. mdpi.com These advancements aim to make the synthesis of this compound more economical and environmentally friendly on an industrial scale.

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Ethoxy 3 Nitrobenzaldehyde

Aldehyde Group Reactivity Studies

The reactivity of 4-ethoxy-3-nitrobenzaldehyde is significantly influenced by its functional groups: the aldehyde, the ethoxy group, and the nitro group. The aldehyde group readily participates in nucleophilic addition and condensation reactions. The ethoxy group, being electron-donating, and the nitro group, being electron-wíthdrawing, modulate the reactivity of the aromatic ring and the aldehyde function.

The aldehyde group in this compound is susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). However, the electron-donating ethoxy group can slightly counteract this effect.

One common nucleophilic addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN). This reaction is typically catalyzed by a base, which generates the more potent nucleophile, the cyanide ion (CN⁻).

Reaction Scheme: Cyanohydrin Formation
This compound + HCN → this compound cyanohydrin

Another important nucleophilic addition involves the use of organometallic reagents like Grignard reagents or organolithium compounds. These reactions lead to the formation of secondary alcohols after an aqueous workup. The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon.

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. smolecule.com This reaction involves the initial nucleophilic addition of the amine to the aldehyde, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond (>C=N-) is a key characteristic of this reaction. teikyomedicaljournal.com

These reactions are often catalyzed by acids or bases and can be carried out under various conditions, including refluxing in a suitable solvent like methanol. For instance, the reaction of this compound with 3-aminobenzoic acid has been reported to yield Schiff bases with potential antimicrobial properties.

General Reaction Scheme: Schiff Base Formation
This compound + R-NH₂ → 4-Ethoxy-3-nitro-N-(aryl/alkyl)benzylideneamine + H₂O

The synthesis of various Schiff bases derived from this compound has been explored. Greener synthesis methods, such as using citrus juice as a reaction medium at room temperature, have been successfully employed for the synthesis of imines from related nitrobenzaldehydes. tandfonline.com

Table 1: Examples of Schiff Base Synthesis from Benzaldehyde Derivatives

AldehydeAmineProductReaction ConditionsReference
4-Nitrobenzaldehyde (B150856)4-Methoxyaniline4-Methoxy-N-(4-nitrobenzylidene)anilineCitrus juice, room temperature tandfonline.com
4-Nitrobenzaldehyde5-Chloro-2-aminobenzoic acidSchiff base ligandHot absolute ethanol (B145695), glacial acetic acid ijmcmed.org
Substituted benzaldehydes4,4′-DiaminoazobenzeneDi-iminesMethanol, reflux

This compound can participate in aldol (B89426) condensation reactions, a powerful method for forming carbon-carbon bonds. In these reactions, an enolate ion (from a ketone or another aldehyde with α-hydrogens) acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound, often a chalcone (B49325) derivative.

Base-catalyzed aldol condensations are common, where a base is used to generate the enolate. magritek.com For example, the reaction of a benzaldehyde derivative with acetophenone (B1666503) in the presence of sodium hydroxide (B78521) can yield a chalcone. rsc.org Comparative studies have shown that ethoxy derivatives may exhibit slightly slower reaction rates in aldol condensations compared to their methoxy (B1213986) counterparts, potentially due to steric hindrance from the larger ethyl group.

The Wittig reaction provides another route for carbon-carbon double bond formation. In one patented process, this compound is reacted with a trimethoxyphenyl bromide triphenylphosphonium methylide in a Wittig reaction to generate a substituted diphenylethylene derivative. google.com

To prevent the aldehyde group from reacting during transformations elsewhere in the molecule, it can be protected, commonly by converting it into an acetal (B89532). Acetalisation involves reacting the aldehyde with an alcohol, typically a diol like ethylene (B1197577) glycol, in the presence of an acid catalyst. This forms a cyclic acetal, which is stable to many reagents, particularly basic and nucleophilic ones.

For instance, the acid-catalyzed acetalisation of 3-nitrobenzaldehyde (B41214) with ethanediol yields the corresponding 1,3-dioxolane. oc-praktikum.de Similar strategies can be applied to this compound. The formation of diethyl acetals from substituted benzaldehydes by reaction with ethanol has also been reported. researchgate.net The acetal can be readily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde.

A common procedure for acetal formation involves refluxing the aldehyde with an alcohol and an acid catalyst, such as p-toluenesulfonic acid, with removal of water to drive the equilibrium towards the product. orgsyn.org

Table 2: Acetalisation of Benzaldehyde Derivatives

AldehydeAlcohol/DiolCatalystProductReference
3-NitrobenzaldehydeEthanediolp-Toluenesulfonic acid2-(3-Nitrophenyl)-1,3-dioxolane oc-praktikum.de
p-NitrobenzaldehydeEthanolNot specified1'-(Diethoxymethyl)-4'-nitrobenzene researchgate.net
4-Ethoxy-3-methoxybenzaldehydeEthylene glycolp-Toluenesulfonic acid monohydrate4-Ethoxy-3-methoxybenzaldehyde ethylene acetal orgsyn.org

Aldol Condensations and Carbon-Carbon Bond Formation

Nitro Group Reactivity and Reduction Chemistry

The nitro group of this compound is a key functional group that can undergo various transformations, most notably reduction to an amino group.

The selective reduction of the nitro group to an amine is a crucial transformation, as the resulting amino compound, 4-ethoxy-3-aminobenzaldehyde, is a valuable synthetic intermediate. A significant challenge in this reduction is to avoid the simultaneous reduction of the aldehyde group.

Several methods have been developed for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups. stackexchange.com While strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the nitro and aldehyde groups, milder and more selective reagents are preferred.

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas is a common method, but conditions must be carefully controlled to prevent over-reduction. Another effective reagent is tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. stackexchange.com This method has been shown to selectively reduce nitro groups while leaving aldehydes, ketones, esters, and other sensitive groups unaffected. stackexchange.com

The use of sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for aldehydes and ketones, can be enhanced to reduce nitro groups when used in combination with transition metal complexes like Ni(PPh₃)₄. jsynthchem.com By carefully selecting the reducing agent and reaction conditions, it is possible to chemoselectively reduce the nitro group of this compound. For example, changing the reducing agent from pinacol (B44631) borane (B79455) (HBpin) to phenylsilane (B129415) (H₃SiPh) in the presence of an iron(salen) complex has been shown to allow for the selective reduction of a nitro group while leaving a carbonyl group intact. acs.org

Reaction Scheme: Selective Nitro Reduction
This compound --[Selective Reducing Agent]--> 4-Ethoxy-3-aminobenzaldehyde

Chemoselectivity Control in Multifunctional Substrates

The presence of multiple reactive sites—the aldehyde, the nitro group, and the aromatic ring—in this compound necessitates careful control of reaction conditions to achieve chemoselectivity. The selective transformation of one functional group while leaving others intact is a key challenge and a testament to the versatility of this compound in synthetic chemistry.

A primary focus in the study of this molecule is the selective reduction of the nitro group to an amine, while preserving the aldehyde functionality. This transformation is crucial for the synthesis of various pharmaceutical intermediates. While strong reducing agents might affect both the nitro and aldehyde groups, milder and more selective methods have been developed. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a common method for the reduction of the nitro group to form 4-ethoxy-3-aminobenzaldehyde. The choice of catalyst and reaction conditions is critical to prevent the over-reduction of the aldehyde to an alcohol.

Recent advancements have explored the use of iron-based catalysts for the chemoselective reduction of nitroarenes. For example, changing the reducing agent from pinacol borane (HBpin) to phenylsilane (H3SiPh) in the presence of an iron(salen) complex allows for the selective reduction of the nitro group in substrates like 4-nitrobenzaldehyde, leaving the aldehyde group intact. acs.org This highlights the potential for fine-tuning reactivity through the judicious selection of reagents. Similarly, composite photocatalysts, such as CdS/TiO2, have been shown to selectively reduce the nitro group of 4-nitrobenzaldehyde to an amino group under visible light irradiation, demonstrating a green and efficient method for this transformation. mdpi.com

Conversely, the aldehyde group can be selectively oxidized to a carboxylic acid using oxidizing agents like potassium permanganate, yielding 4-ethoxy-3-nitrobenzoic acid. The robust nature of the nitro group under these oxidative conditions allows for this selective transformation.

The following table summarizes the chemoselective transformations of this compound:

Target Functional GroupReagents and ConditionsProduct
Nitro Group (Reduction)H₂/Pd catalyst4-Ethoxy-3-aminobenzaldehyde
Aldehyde Group (Oxidation)KMnO₄4-Ethoxy-3-nitrobenzoic acid
Aldehyde Group (Condensation)Amines/HydrazinesSchiff Bases/Hydrazones

Electron-Withdrawing Effects on Aromatic Electrophilic Substitution

The nitro group (–NO₂) at the meta-position to the aldehyde and ortho to the ethoxy group significantly influences the reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, deactivating the ring and making it less susceptible to electrophilic attack. testbook.comwikipedia.org This deactivation is a result of both a strong negative inductive effect (-I) and a negative resonance effect (-M), which withdraw electron density from the aromatic system. wikipedia.orglibretexts.org

The directing effect of the substituents on the ring is also a critical consideration. The ethoxy group (–OCH₂CH₃) is an activating group and an ortho-, para-director due to its positive resonance effect (+M), where the lone pairs on the oxygen can be donated to the ring. In contrast, the aldehyde (–CHO) and nitro (–NO₂) groups are deactivating and meta-directors. wikipedia.org

The electron-withdrawing nature of the nitro group also affects the stability of intermediates formed during electrophilic substitution. For attack at the ortho and para positions relative to the nitro group, one of the resonance structures of the arenium ion intermediate would place a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable and destabilizing. testbook.comminia.edu.eg This further reinforces the meta-directing effect of the nitro group.

Ethoxy Group Stability and Transformations

The ethoxy group (–OCH₂CH₃) in this compound is generally stable under a variety of reaction conditions, including those used for the selective reduction of the nitro group and oxidation of the aldehyde. However, it can undergo specific transformations, particularly cleavage to a hydroxyl group, under certain acidic conditions.

The cleavage of the ethoxy group is a dealkylation reaction. While the methoxy group is typically more reactive towards acid-catalyzed dealkylation, it has been surprisingly found that the ethoxy group in the related compound 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (B64345) can be selectively cleaved in the presence of a reagent system containing zinc chloride, water, and hydrogen chloride. google.comgoogle.com This method is reported to be specific for the ethoxy derivative and does not work for the corresponding methoxy analog, which is found to be practically inert under these conditions. google.comgoogle.com This suggests that similar methodologies could potentially be applied to this compound to yield 4-hydroxy-3-nitrobenzaldehyde (B41313).

The stability of the ethoxy group is advantageous in many synthetic applications, as it can act as a protecting group for a phenol (B47542) while other transformations are carried out on the molecule. For example, in the synthesis of certain complex molecules, the ethoxy group remains intact during multi-step reaction sequences.

Utilization of this compound in Complex Molecule Synthesis

This compound is a valuable building block in the synthesis of more complex organic molecules, including biologically active compounds and heterocyclic systems. Its functional groups provide multiple points for modification and elaboration.

The aldehyde group of this compound readily participates in Wittig reactions, a powerful method for the stereoselective synthesis of alkenes (olefins). In this reaction, the aldehyde reacts with a phosphorus ylide (Wittig reagent) to form a carbon-carbon double bond. This reaction is particularly useful in the synthesis of stilbene-like structures, which are present in a variety of natural products and pharmacologically active compounds, such as combretastatin (B1194345) analogs.

For instance, this compound can be reacted with a substituted benzylphosphonium salt in the presence of a base to generate a stilbene (B7821643) derivative. A specific example involves the Wittig reaction between this compound and trimethoxyphenyl phosphonium (B103445) methylide to produce 3,4,5-trimethoxyphenyl-3'-nitryl-4'-ethoxydiphenylethylene, a precursor for ethoxy diphenyl ethane (B1197151) derivatives. google.com The stereochemistry of the resulting double bond (E or Z) can often be controlled by the choice of the ylide, solvent, and reaction conditions.

The Wittig reaction provides a direct route to introduce a vinyl linkage, which can be a key structural motif in various target molecules. The nitro and ethoxy groups on the aromatic ring can be further modified in subsequent steps to generate a library of analogs for structure-activity relationship (SAR) studies.

The functional groups of this compound make it a suitable precursor for the construction of various heterocyclic scaffolds, which are core structures in many pharmaceuticals.

One common strategy involves the condensation of the aldehyde group with amines or hydrazines to form Schiff bases or hydrazones, respectively. smolecule.com These intermediates can then undergo cyclization reactions to form a variety of nitrogen-containing heterocycles. For example, derivatives of this compound have been used in the synthesis of Schiff bases that exhibit antimicrobial properties. smolecule.com

Furthermore, the reduction of the nitro group to an amine provides a new reactive site for cyclization reactions. The resulting 4-ethoxy-3-aminobenzaldehyde can be used in the synthesis of quinazolines and other fused heterocyclic systems. Quinazolines are a class of compounds with a wide range of biological activities. arabjchem.org The synthesis can involve the reaction of the amino-aldehyde with a suitable partner to construct the second ring of the quinazoline (B50416) system. For example, tandem reactions involving amino amides and aldehydes can lead to the formation of tetrahydropyrroloquinazolines. acs.org

Beyond the primary transformations of the aldehyde and nitro groups, this compound can be subjected to a variety of other functionalization strategies to create diverse molecular architectures.

Modification of the Aldehyde: The aldehyde group can be converted into other functional groups. For example, it can be transformed into a nitrile group via a Schmidt reaction using azidotrimethylsilane. mdpi.com It can also be used in Knoevenagel condensations with active methylene (B1212753) compounds to form α,β-unsaturated systems, which are themselves versatile intermediates for further reactions. mdpi.com

Nucleophilic Aromatic Substitution: While the benzene ring is deactivated towards electrophilic substitution, the presence of the strong electron-withdrawing nitro group can activate the ring for nucleophilic aromatic substitution (SNAr). In some cases, the nitro group itself can act as a leaving group in SNAr reactions, allowing for the introduction of other functional groups onto the aromatic ring. smolecule.com

Derivatization of the Nitro Group: The nitro group, after reduction to an amine, can be further functionalized. For example, the resulting amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides, leading to a wide range of derivatives with potentially new biological activities.

These diverse functionalization strategies underscore the importance of this compound as a versatile platform for the synthesis of complex and functionally rich molecules for various applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Crystallographic Characterization of 4 Ethoxy 3 Nitrobenzaldehyde

Comprehensive Spectroscopic Investigations

Spectroscopic methods are instrumental in determining the molecular structure and electronic properties of 4-ethoxy-3-nitrobenzaldehyde. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, vibrational spectroscopy, and electronic absorption spectroscopy each provide unique insights into the compound's architecture and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon Studies

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for mapping the connectivity and chemical environment of atoms within a molecule. For this compound, the ¹H NMR spectrum reveals characteristic signals that confirm its structure. The aldehyde proton typically appears as a singlet in the downfield region of the spectrum. The ethoxy group gives rise to a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-OCH₂-) protons, indicative of their coupling with each other. The aromatic protons show a complex splitting pattern due to the influence of the aldehyde, ethoxy, and nitro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shift ranges for similar functional groups and should be considered illustrative.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehyde (-CHO) 9.8 - 10.0 Singlet
Aromatic (Ar-H) 7.0 - 8.5 Multiplet
Methylene (-OCH₂-) 4.0 - 4.3 Quartet
Methyl (-CH₃) 1.3 - 1.5 Triplet

Mass Spectrometry: Fragmentation Patterns and Structural Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular formula, C₉H₉NO₄, which is 195.17 g/mol . nih.gov The exact mass is calculated to be 195.05315777 Da. nih.gov

The fragmentation pattern in the mass spectrum would likely show the loss of characteristic fragments. For instance, the loss of the ethoxy group (-OC₂H₅) or the nitro group (-NO₂) would result in significant fragment ions. These fragmentation patterns are crucial for confirming the presence and connectivity of the substituents on the benzaldehyde (B42025) core.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

In the IR spectrum of this compound, characteristic absorption bands are expected. A strong band corresponding to the C=O stretching vibration of the aldehyde group is typically observed. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group also give rise to strong and distinct absorptions. Aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the ethoxy group, will also be present.

Raman spectroscopy provides complementary information. While detailed Raman data for this specific molecule is not extensively covered, studies on similar compounds suggest that the aromatic ring vibrations and the symmetric stretch of the nitro group would be prominent features in the Raman spectrum. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound This table presents expected ranges for key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretching ~1700
Nitro (NO₂) Asymmetric Stretching 1570 - 1485
Nitro (NO₂) Symmetric Stretching 1370 - 1320
Aromatic (C=C) Stretching 1600 - 1450
Ether (C-O) Stretching 1250 - 1000

Electronic Absorption and Emission Spectroscopy: UV-Vis and Fluorescence Properties

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region. The spectrum is expected to show absorptions arising from π→π* transitions within the benzene (B151609) ring and the nitro group, as well as n→π* transitions associated with the carbonyl and nitro groups. uni-muenchen.de The position and intensity of these bands can be influenced by the solvent polarity. uni-muenchen.de

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While some benzaldehyde derivatives are fluorescent, the presence of the nitro group, which is known to be a fluorescence quencher, may significantly reduce or eliminate the fluorescence of this compound. Studies on related nitrobenzaldehydes have shown that photoexcitation often leads to very rapid, non-radiative decay processes, resulting in low fluorescence quantum yields. uni-muenchen.de

Solid-State Structural Determination via X-ray Diffraction

To obtain a precise three-dimensional model of a molecule in the solid state, X-ray diffraction techniques are employed.

Single-Crystal X-ray Diffraction (SCXRD): Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. uol.de This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry and conformation. uol.de

While a specific crystal structure determination for this compound was not found in the provided search results, analysis of similar structures, such as 3-nitrobenzaldehyde (B41214) thiosemicarbazone, reveals important structural features. researchgate.net In the solid state, the molecule would adopt a specific conformation that minimizes steric hindrance and optimizes intermolecular interactions, such as hydrogen bonding or π-π stacking. The planarity of the benzene ring and the relative orientations of the aldehyde, ethoxy, and nitro groups would be precisely determined. For instance, the dihedral angle between the plane of the benzene ring and the nitro group would be a key structural parameter. Such data is crucial for understanding the molecule's packing in the crystal lattice and its potential physical properties.

Powder X-ray Diffraction (PXRD): Polymorphism and Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to identify the crystalline phases of a solid material. By measuring the scattering of X-rays from the lattice planes of a crystalline sample, a unique diffraction pattern, or "fingerprint," is generated. This pattern is defined by the positions (in terms of diffraction angle, 2θ) and intensities of the peaks, which correspond to the specific crystal structure of the material.

A critical application of PXRD in materials science and pharmaceuticals is the study of polymorphism—the ability of a compound to exist in two or more different crystal structures. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

While specific PXRD studies and documented polymorphs for this compound are not extensively available in the public domain, the analysis of structurally similar compounds, such as 4-methoxy-3-nitrobenzaldehyde, has revealed the existence of multiple polymorphic forms. google.com These studies have utilized variable-temperature PXRD to identify and characterize different crystalline phases, demonstrating that subtle changes in molecular structure can lead to complex polymorphic behavior. google.com For this compound, which exists as a crystalline powder, PXRD would be the definitive method to confirm its crystalline phase, assess its purity, and investigate the potential for polymorphism under various crystallization conditions.

Intermolecular Interaction Analysis using Hirshfeld Surface and Quantum Crystallography

Quantum crystallography represents a further advancement, merging experimental X-ray diffraction data with quantum mechanical calculations. This synergy provides a more profound understanding of the electron density distribution, enabling the precise characterization of chemical bonding and intermolecular forces in terms of their energetic and topologic properties.

For this compound, a detailed analysis using these methods would elucidate the specific forces holding the molecules together in the solid state. While no dedicated Hirshfeld or quantum crystallography studies for this specific compound are publicly documented, research on analogous nitrobenzaldehyde derivatives demonstrates the utility of these approaches. Such analyses reveal the intricate balance of forces that dictates the final crystal structure.

Nature and Strength of Hydrogen Bonding and Other Non-Covalent Interactions

The molecular structure of this compound, featuring an aldehyde group, a nitro group, and an ethoxy group, provides several sites for non-covalent interactions. While it lacks a classic hydrogen bond donor (like -OH or -NH), its oxygen atoms in the aldehyde, nitro, and ethoxy groups act as hydrogen bond acceptors.

The primary intermolecular interactions expected to stabilize the crystal lattice are weak C-H···O hydrogen bonds. These interactions would likely involve the aromatic and ethyl C-H groups acting as donors, and the oxygen atoms of the nitro and aldehyde groups acting as strong acceptors. The geometry and strength of these C-H···O bonds would be a key factor in the molecular arrangement. Other potential non-covalent interactions include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Dipole-dipole interactions: Arising from the polar aldehyde and nitro functional groups.

Hirshfeld analysis on related structures has successfully quantified the relative contributions of these different interactions, often showing that O···H contacts are among the most significant.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor GroupAcceptor GroupPotential Role in Crystal Packing
C-H···O Hydrogen BondAromatic C-HNitro O, Aldehyde OFormation of chains or layered motifs
C-H···O Hydrogen BondEthyl C-HNitro O, Aldehyde OCross-linking of primary structural motifs
π-π StackingBenzene RingBenzene RingStabilizing layered structures
Dipole-DipoleAldehyde/Nitro GroupsAldehyde/Nitro GroupsInfluencing overall molecular orientation

Influence on Crystal Packing and Supramolecular Assembly

The interplay of the non-covalent interactions detailed above dictates the crystal packing and the formation of larger supramolecular assemblies. The directional nature of C-H···O hydrogen bonds often guides molecules to arrange themselves into predictable patterns, such as one-dimensional chains or two-dimensional sheets.

Computational Chemistry and Theoretical Modeling of 4 Ethoxy 3 Nitrobenzaldehyde

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the properties of molecules. DFT, in particular, has become a standard tool for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-ethoxy-3-nitrobenzaldehyde.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, its minimum energy conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is located. gaussian.com This optimized geometry is crucial as all other molecular properties are calculated from this stable structure.

DFT methods, such as those employing the B3LYP functional, are commonly used for geometry optimization. arxiv.org The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical for accuracy. Common basis sets include 6-31G* and 6-311G(d). arxiv.orgacs.org The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis delves into the distribution of electrons within the molecule. The presence of an electron-donating ethoxy group and an electron-withdrawing nitro group on the benzaldehyde (B42025) ring significantly influences its electronic properties. wiley.com The nitro group, in particular, acts as a deactivating group, affecting the electron density of the aromatic ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (ring) ~1.39 - 1.41
C-N ~1.47
N-O ~1.22
C-O (ethoxy) ~1.36
O-C (ethyl) ~1.43
C=O (aldehyde) ~1.21
C-C-N ~120
O-N-O ~124
C-O-C ~118
C-C-H (aldehyde) ~121
Ring-C-N-O ~180

Note: The values in this table are approximate and can vary depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the electron-rich portions of the molecule, such as the ethoxy group and the benzene (B151609) ring, while the LUMO is concentrated on the electron-deficient nitro group and the aldehyde functionality. nih.gov This distribution helps predict the sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

Property Value (eV)
HOMO Energy Varies
LUMO Energy Varies

Note: The specific energy values are highly dependent on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are generally found around the oxygen atoms of the nitro and carbonyl groups. Conversely, regions of positive electrostatic potential (colored blue) represent electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atom of the aldehyde group and the regions near the nitro group. nih.gov

Prediction of Spectroscopic Signatures (Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations, often using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies, specific vibrational modes can be assigned to the observed spectral bands. researchgate.net For instance, the characteristic stretching frequencies of the C=O (aldehyde), NO2 (nitro), and C-O-C (ether) groups can be calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic Data Predicted Wavenumber/Chemical Shift Experimental Wavenumber/Chemical Shift
Vibrational Frequencies (cm⁻¹)
C=O stretch Varies ~1700
NO₂ symmetric stretch Varies ~1350
NO₂ asymmetric stretch Varies ~1530
C-O-C stretch Varies ~1250
¹H NMR Chemical Shifts (ppm)
Aldehyde H Varies ~9.9
Aromatic H's Varies ~7.5 - 8.2
Methylene (B1212753) H's (ethoxy) Varies ~4.2

Note: Predicted values depend on the level of theory, basis set, and solvent model. Experimental values are approximate.

Mechanistic Studies through Computational Simulation

Computational simulations are instrumental in elucidating the intricate details of chemical reactions involving this compound.

Elucidation of Reaction Mechanisms and Transition States

By mapping the potential energy surface of a reaction, computational chemistry can identify the minimum energy pathways from reactants to products. gaussian.com This involves locating the transition state, which is the highest energy point along the reaction coordinate. gaussian.com The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics.

For reactions involving this compound, such as reduction of the nitro group or condensation of the aldehyde, computational methods can be used to:

Propose and evaluate different reaction mechanisms.

Characterize the geometries of intermediates and transition states. acs.org

Calculate activation energies, which determine the reaction rate. arxiv.org

For example, in a denitrative coupling reaction, computational studies can help understand the oxidative addition of the C-NO2 bond to a metal catalyst, a key step in the mechanism. acs.org Similarly, for reactions like Schiff base formation, computational simulations can model the nucleophilic attack on the aldehyde carbon and subsequent dehydration steps.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, which can be elucidated through computational models. These models help in understanding reaction pathways, transition states, and the stability of products.

Kinetic Control vs. Thermodynamic Control In chemical reactions involving this compound, the outcome can be under either kinetic or thermodynamic control. bankurauniv.ac.in

Kinetic Control: The major product is the one that is formed the fastest, meaning it has the lowest activation energy (Ea). These reactions are typically irreversible and conducted at lower temperatures.

Thermodynamic Control: The major product is the most stable one, possessing the lowest Gibbs free energy (G). These reactions are generally reversible and favored by higher temperatures, allowing the system to reach equilibrium. bankurauniv.ac.in

Influence of Substituents on Reactivity The reactivity of the benzaldehyde ring is significantly influenced by the electronic effects of its substituents: the ethoxy group (-OCH₂CH₃) and the nitro group (-NO₂).

Ethoxy Group (-OCH₂CH₃): Located at position 4 (para to the aldehyde), the ethoxy group is an electron-donating group due to its +R (resonance) effect. This effect increases the electron density on the aromatic ring but can slightly enhance the electrophilicity of the aldehyde's carbonyl carbon.

Nitro Group (-NO₂): Positioned at position 3 (meta to the aldehyde), the nitro group is a strong electron-withdrawing group (-R and -I effects). This deactivates the ring towards electrophilic substitution but makes the carbonyl carbon more susceptible to nucleophilic attack.

Aldehyde Group (-CHO): This group is deactivating and directs incoming electrophiles to the meta position.

Computational Analysis of Reaction Pathways Theoretical methods, particularly Density Functional Theory (DFT), are employed to model reaction mechanisms. bohrium.com By calculating the energies of reactants, transition states, and products, a reaction's energy profile can be mapped. This allows for the determination of key kinetic and thermodynamic parameters.

Table 1: Illustrative Kinetic and Thermodynamic Data from a Hypothetical DFT Study

This table illustrates the type of data generated from computational studies to compare different potential reactions of this compound.

Reaction TypeReaction ExampleActivation Energy (Ea) (kJ/mol)Reaction Enthalpy (ΔH) (kJ/mol)Gibbs Free Energy (ΔG) (kJ/mol)
Oxidation Aldehyde to Carboxylic Acid55-120-135
Reduction Nitro to Amino Group80-250-260
Nucleophilic Addition Addition of a generic nucleophile to the aldehyde45-30-40

Quantitative Structure-Property/Reactivity Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net For aldehydes, these models are often used to predict properties like toxicity or reactivity based on calculated structural parameters, known as molecular descriptors. oup.com

Development of Predictive Models based on Molecular Descriptors

The development of a robust QSPR model is a systematic process that involves selecting appropriate molecules, calculating descriptors, building a mathematical relationship, and validating the model's predictive power. mdpi.com

Molecular Descriptors A molecular descriptor is a numerical value that represents a specific characteristic of a molecule's structure. chemintelligence.com For a descriptor to be useful in a QSPR model, it must be correlated with the property being predicted and be able to distinguish between structurally different molecules. chemintelligence.com Descriptors can be broadly categorized as follows:

Experimental Descriptors: These are measured properties, such as the octanol-water partition coefficient (log Kow or log P), which quantifies a molecule's hydrophobicity. oup.comchemintelligence.com

Theoretical Descriptors: These are calculated from the molecular structure and can be further classified by their dimensionality. chemintelligence.com

1D Descriptors: Based on the molecular formula (e.g., molecular weight). nih.gov

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area). chemintelligence.com

4D Descriptors: These "grid-based" descriptors consider the 3D structure along with different conformations and interactions. chemintelligence.com

Table 2: Common Molecular Descriptors Used in QSPR Models for Aromatic Aldehydes

Descriptor ClassSpecific Descriptor ExampleInformation EncodedRelevance to Reactivity/Property
Constitutional (1D) Molecular WeightSize and mass of the moleculeGeneral correlation with transport properties
Topological (2D) Wiener IndexBranching and connectivity of the molecular graphRelates to molecular shape and size
Geometric (3D) Molecular Surface AreaThe 3D size and shape of the moleculeSteric effects, interaction potential
Electronic Dipole MomentPolarity and charge distributionGoverns electrostatic interactions
Electronic Donor Delocalizability (DO-atom)Reactivity of a specific atom (e.g., aldehyde oxygen)Predicts susceptibility to electrophilic/nucleophilic attack oup.com
Quantum-Chemical HOMO/LUMO EnergiesElectron-donating/accepting abilityRelates to chemical reactivity and electronic transitions
Hydrophobicity log P (Partition Coefficient)Affinity for nonpolar vs. polar environmentsCrucial for predicting biological activity and toxicity oup.comut.ac.ir

Model Development and Validation The process of creating a predictive QSPR model typically follows these steps:

Data Set Selection: A diverse set of molecules with known experimental property values (the "training set") is compiled. For predicting the aquatic toxicity of aldehydes, for example, a dataset might include various substituted benzaldehydes and their measured toxicity to organisms like Tetrahymena pyriformis. researchgate.netoup.com

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the training set using specialized software. ut.ac.ir

Variable Selection and Model Building: Statistical methods are used to select the most relevant descriptors and build a mathematical model. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the property to several descriptors. mdpi.com

Partial Least Squares (PLS): A method suitable when descriptors are numerous and may be correlated with each other. peercommunityjournal.org

Model Validation: The model's robustness and predictive ability are rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation, where the model is used to predict the properties of a separate set of molecules (the "test set") that were not used in its creation. researchgate.netmdpi.com

For a compound like this compound, a QSPR model could predict its aquatic toxicity by using descriptors such as log Kow to account for hydrophobicity and an electronic descriptor like the donor delocalizability for the aldehyde oxygen atom (DO-atom) to account for its reactivity in forming Schiff bases with biological macromolecules. oup.com

Advanced Materials and Synthetic Applications of 4 Ethoxy 3 Nitrobenzaldehyde

Role as a Versatile Building Block in Organic Synthesis

4-Ethoxy-3-nitrobenzaldehyde is primarily utilized as an intermediate in the creation of more complex organic molecules. smolecule.com The reactivity of its aldehyde and nitro groups, combined with the electronic influence of the ethoxy group, allows it to participate in a diverse range of chemical transformations. This versatility makes it a cornerstone for constructing sophisticated molecular architectures.

Design and Synthesis of Complex Pharmaceutical Intermediates and Dyes

The structure of this compound is well-suited for the synthesis of bioactive molecules and coloring agents. Its functional groups provide reactive handles for building complex scaffolds with potential therapeutic applications or specific chromatic properties. smolecule.comyacooscience.com

In pharmaceutical development, the compound is a key starting material for various intermediates. A notable application is in the synthesis of Schiff bases through condensation reactions with primary amines. For instance, reacting this compound with aminobenzoic acids has produced Schiff bases with significant antimicrobial properties, highlighting its utility as a scaffold in medicinal chemistry. Furthermore, the nitro group can be readily reduced to an amine, which can then undergo further reactions to build diverse heterocyclic systems, a common feature in many pharmaceutical agents. smolecule.comvjs.ac.vn A patented process demonstrates its use in the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, a crucial intermediate for the drug Entacapone. Another patent describes its role in preparing aminoethoxydiphenylethylene derivatives investigated for their anti-tumor properties.

In the dye industry, this compound serves as a precursor for various dyes. smolecule.comyacooscience.com The general strategy involves the chemical modification of its functional groups. A common pathway is the reduction of the nitro group to form 4-ethoxy-3-aminobenzaldehyde. This resulting aromatic amine can then be converted into a diazonium salt, which is subsequently reacted with a coupling agent (such as phenols or other anilines) to form intensely colored azo dyes. researchgate.netjchemrev.com The specific shade of the dye can be fine-tuned by the choice of the coupling component.

Table 1: Key Reactions of this compound in Synthesis

Reaction Type Reagents/Conditions Product Class Application Reference(s)
Condensation Primary Amines (e.g., 3-aminobenzoic acid) Schiff Bases Antimicrobial Agents
Reduction H₂/Pd catalyst, SnCl₂/HCl Aromatic Amines Dye & Pharma Intermediate smolecule.com
Oxidation KMnO₄, CrO₃ Carboxylic Acids Further Synthesis

Enabling Synthesis of Advanced Organic Scaffolds

The reactivity of this compound facilitates the construction of a variety of advanced molecular frameworks beyond simple derivatives. The aldehyde group is a key participant in condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems.

A primary example is the synthesis of Schiff bases (imines) through reaction with amines, which are themselves important intermediates for creating more complex scaffolds. smolecule.com These imines can be used in cyclization reactions to form heterocyclic rings. For example, derivatives of this compound can be used to synthesize hydrazones, which are known to possess a range of biological activities and serve as scaffolds for further chemical elaboration. vjs.ac.vn Studies on related nitrobenzaldehydes show their utility in multicomponent reactions to build complex fused heterocyclic systems like pyrano[3,2-c]chromen-5(4H)-ones and benzo vjs.ac.vnchemicalbook.comimidazo[1,2-a]chromeno[4,3-d]pyrimidin-6-ones. researchgate.net The presence of both the aldehyde and the nitro group allows for sequential or one-pot reactions to build these intricate structures.

Contributions to Materials Science and Functional Materials Development

The unique electronic characteristics of this compound, arising from the push-pull effect of its ethoxy (donating) and nitro (withdrawing) substituents, make it an attractive precursor for functional organic materials. Its derivatives are explored for applications in electronics, optics, and polymer science. smolecule.com

Precursor in Polymer Chemistry and Oligomer Synthesis

This compound can be incorporated into polymeric structures to impart specific properties. One established method for this is the Wittig reaction, where the aldehyde reacts with a polymer-bound phosphonium (B103445) salt to create a polymer with pendant stilbene-like (unsaturated) groups. google.com This process attaches the molecule to the polymer backbone through stable, non-hydrolyzable bonds.

Another route to polymer integration is through its conversion into a dye monomer. After reduction of the nitro group and conversion to an azo dye, the resulting molecule can be polymerized or grafted onto existing polymers. This approach is used to create colored polymers or materials where the dye's electronic properties are integral to the polymer's function. jchemrev.com

Integration into Optical or Electronic Materials

The distinct electronic arrangement of this compound makes it a valuable building block for materials with nonlinear optical (NLO) properties. smolecule.com NLO materials are crucial for technologies like frequency conversion in lasers, optical data storage, and optical switching. smolecule.com The combination of an electron-donating group and an electron-withdrawing group on the benzene (B151609) ring creates a significant molecular dipole moment, which is a key requirement for second and third-order NLO activity.

Derivatives of this compound, particularly Schiff bases formed by its condensation, are investigated for these properties. These molecules can be crystallized to form organic crystals with potential applications in laser technology. smolecule.com The specific arrangement of the molecules in the crystal lattice is critical for achieving the desired bulk NLO effects.

Table 2: Functional Material Applications

Application Area Material Type Synthetic Role of this compound Key Property Reference(s)
Nonlinear Optics Organic Crystals Precursor to NLO-active molecules (e.g., Schiff bases) Second/Third-Order NLO Response smolecule.comresearchgate.net
Laser Technology Frequency Conversion Materials Building block for chromophores High Molecular Hyperpolarizability smolecule.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π–π stacking. The functional groups on this compound make it and its derivatives excellent candidates for designing self-assembling systems.

Furthermore, in the field of functional materials, self-assembly can be used to create catalytic systems. Supramolecular gels formed from molecules containing nitrobenzaldehyde moieties have been shown to enhance catalytic activity by creating a specific microenvironment within the assembled fibers. nih.gov The principles of self-assembly, driven by the specific functional groups present in this compound, thus open pathways to creating ordered, functional materials from the bottom up.

Catalysis Research

Substrate in Catalyzed Organic Reactions

This compound serves as a versatile substrate in several catalyzed organic reactions, leveraging the reactivity of its aldehyde and nitro functional groups. Its structure makes it a valuable building block for the synthesis of more complex molecules. Research has explored its role in catalytic reduction, condensation reactions for Schiff base synthesis, and carbon-carbon bond-forming reactions like the Wittig reaction.

One of the primary catalyzed reactions involving this compound is the reduction of its nitro group. Using hydrogen gas in the presence of a palladium catalyst, the nitro group (-NO₂) is selectively reduced to an amino group (-NH₂), yielding 4-ethoxy-3-aminobenzaldehyde. This transformation is a critical step in the synthesis of various derivatives explored in medicinal chemistry and materials science.

The aldehyde functional group readily participates in condensation reactions with primary amines to form Schiff bases (imines). smolecule.com For instance, this compound is reacted with 3-aminobenzoic acid in a condensation reaction to produce Schiff bases that have been investigated for their biological properties. smolecule.com These reactions are fundamental in creating larger, functionalized molecules from the benzaldehyde (B42025) scaffold.

Furthermore, this compound has been utilized as a substrate in the Wittig reaction, a powerful method for creating alkenes. In one patented process, it is reacted with a triphenylphosphonium methylide reagent in the presence of n-butyllithium within a tetrahydrofuran (B95107) (THF) solvent. google.com This specific reaction leads to the formation of a substituted diphenylethylene derivative, demonstrating the compound's utility in synthesizing complex conjugated systems. google.com

The table below summarizes key catalyzed reactions where this compound acts as the primary substrate.

Reaction TypeCatalyst / ReagentCo-Substrate / ReagentSolventProduct
Catalytic Reduction Palladium (Pd) catalystHydrogen gas-4-Ethoxy-3-aminobenzaldehyde
Schiff Base Condensation -3-Aminobenzoic acid-Schiff Base Derivative smolecule.com
Wittig Reaction n-ButyllithiumTrimethoxyphenyl bromide triphenylphosphonium methylideTetrahydrofuran (THF)3,4,5-Trimethoxyphenyl-3'-nitryl-4'-ethoxydiphenylethylene google.com

Conclusion and Future Research Trajectories

Synthesis and Reactivity Paradigms of 4-Ethoxy-3-nitrobenzaldehyde

As a key building block in chemical synthesis, the preparation and subsequent reactions of this compound are of considerable interest. smolecule.com The compound's structure, featuring an aldehyde, an ethoxy group, and a nitro group on a benzene (B151609) ring, provides a unique combination of reactive sites. nih.gov

Several synthetic pathways can be envisioned for its preparation, often involving the introduction of the nitro and ethoxy groups onto a benzaldehyde (B42025) precursor. One common strategy involves the nitration of 4-ethoxybenzaldehyde (B43997). Conversely, a multi-step process can be adapted starting from 3-hydroxybenzaldehyde, which is first protected via ethoxylation, followed by nitration.

The reactivity of this compound is governed by its distinct functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while influencing the reactivity of the other substituents. The aldehyde group is susceptible to both oxidation and reduction and readily participates in condensation reactions.

Key reactions involving this compound are summarized below:

Reaction TypeReagents/ConditionsProduct TypeSignificance
Reduction Hydrogen gas with a palladium catalyst4-Ethoxy-3-aminobenzaldehydeFormation of an amino group, a key step in synthesizing bioactive molecules.
Oxidation Potassium permanganate4-Ethoxy-3-nitrobenzoic acidConversion of the aldehyde to a carboxylic acid, creating a different functional handle.
Condensation Primary amines (e.g., 3-aminobenzoic acid)Schiff bases (Imines)Synthesis of compounds with demonstrated antimicrobial properties and applications in medicinal chemistry. researchgate.net
Nucleophilic Substitution Strong nucleophilesSubstituted benzaldehyde derivativesThe nitro group can potentially act as a leaving group, allowing for further functionalization. smolecule.com

These reactions highlight the compound's role as a versatile intermediate, enabling the synthesis of more complex molecular architectures.

Current Challenges and Emerging Opportunities in its Study

Despite its utility, the study and application of this compound are not without challenges. A primary challenge lies in the synthesis itself, particularly in controlling regioselectivity during the nitration step to avoid the formation of unwanted isomers and di-nitrated byproducts, which can complicate purification and lower yields.

However, these challenges are balanced by significant emerging opportunities. The compound's derivatives are showing promise in various scientific fields:

Medicinal Chemistry : Schiff bases derived from this compound have demonstrated significant antimicrobial properties, opening avenues for the development of new therapeutic agents. Its role as a precursor for antimalarial and antifilarial compounds is also an area of exploration.

Materials Science : There is an emerging interest in using derivatives of this compound to create novel materials with specific electronic or optical properties. smolecule.com The combination of the aromatic ring and polar functional groups could be leveraged in the design of functional organic materials.

Biochemical Research : The compound is utilized in biochemical studies, including proteomics and drug development research, due to its reactivity and ability to form stable derivatives with biological macromolecules like proteins. smolecule.com

Recommendations for Future Academic Research Directions

To fully realize the potential of this compound, future research should focus on several key areas:

Optimization of Synthetic Routes : There is a need to develop more efficient, cost-effective, and environmentally benign synthesis methods. This could involve exploring novel catalysts or reaction conditions to improve yields and minimize waste. Research into green chemistry approaches, potentially using enzymatic nitration, could be particularly fruitful.

Expansion of Derivative Libraries : A systematic exploration of the chemical space around this compound is warranted. Synthesizing and screening a wider array of derivatives (e.g., hydrazones, oximes, and other heterocycles) could lead to the discovery of novel compounds with enhanced biological activities or material properties. smolecule.com

In-depth Mechanistic Studies : Detailed mechanistic investigations into its reactions, particularly its interactions with biological targets, are crucial. smolecule.com Computational modeling and advanced spectroscopic techniques could provide valuable insights into its mechanism of action, guiding the rational design of new drugs and materials.

Exploration of Novel Applications : Research should extend beyond current applications. For instance, its potential as a component in sensors, dyes, or agrochemicals remains largely unexplored. smolecule.com Investigating the photophysical properties of its derivatives could also uncover applications in optoelectronics.

By addressing these areas, the scientific community can unlock the full potential of this versatile chemical building block.

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-3-nitrobenzaldehyde, and how can reaction conditions be optimized for lab-scale preparation?

  • Methodological Answer : The synthesis typically involves sequential functionalization of benzaldehyde derivatives. A common approach is the nitration of 4-ethoxybenzaldehyde using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to favor para-substitution, followed by purification via recrystallization from ethanol . Optimization includes adjusting nitration time (4–6 hours) and monitoring reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1). Yield improvements (>70%) are achievable by slow addition of nitrating agents to minimize di-nitration byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Look for aldehyde proton resonance at δ 10.1–10.3 ppm (singlet), ethoxy group at δ 1.4–1.5 ppm (triplet, -CH3) and δ 4.1–4.2 ppm (quartet, -OCH2-), and aromatic protons split by nitro and ethoxy substituents (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 195 (C₉H₉NO₄⁺) with fragmentation patterns confirming the nitro and ethoxy groups .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required during powder handling .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 4-ethoxybenzaldehyde be addressed to avoid undesired isomers?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The ethoxy group (-OCH₂CH₃) directs nitration to the meta position relative to itself, but para-substitution to the aldehyde group dominates due to its strong electron-withdrawing nature. To suppress ortho-nitration:
  • Use low temperatures (0–5°C) and dilute nitric acid to reduce reaction aggressiveness .
  • Monitor reaction progress with HPLC (C18 column, acetonitrile:water 60:40) to detect byproducts early .

Q. What strategies resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected NOE effects in NMR or anomalous IR peaks) require:
  • Cross-validation : Compare data with NIST Chemistry WebBook entries or published crystallographic data (e.g., CCDC databases) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR/IR spectra and identify discrepancies caused by solvent effects or tautomerism .

Q. How does the electronic influence of the ethoxy group impact the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The ethoxy group is electron-donating (+R effect), which deactivates the aromatic ring but slightly enhances aldehyde electrophilicity. Comparative studies with 4-methoxy-3-nitrobenzaldehyde show:
  • Reactivity in Aldol Condensation : Ethoxy derivatives exhibit ~15% slower reaction rates due to steric hindrance from the ethyl group .
  • Reduction Behavior : NaBH₄ reduction of the aldehyde group proceeds quantitatively (>90% yield), while the nitro group remains intact unless using LiAlH₄ .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.